1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate
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Overview
Description
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate is a rhodium-based catalyst widely used in organic synthesis. This compound is known for its role in regioselective hydrogenation and enantioselective reductive amination reactions . It is a complex of rhodium with 1,4-bis(diphenylphosphino)butane and 1,5-cyclooctadiene, stabilized by a tetrafluoroborate anion .
Preparation Methods
The synthesis of 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate typically involves the reaction of rhodium(I) chloride with 1,4-bis(diphenylphosphino)butane and 1,5-cyclooctadiene in the presence of a tetrafluoroborate salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate undergoes various types of reactions, primarily serving as a catalyst in hydrogenation, reductive amination, and hydroboration reactions . Common reagents used in these reactions include hydrogen gas, benzylamines, and pinacol borane . The major products formed from these reactions are tetrahydrothebaine, α-N-benzylamino acids, and 3-hydroxy-2-methylpropanoates .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry and industry. It is used as a catalyst for:
- Regioselective hydrogenation of thebaine to synthesize tetrahydrothebaine .
- Enantioselective reductive amination of α-ketoacids with benzylamines to synthesize α-N-benzylamino acids .
- Stereoselective hydrogenation of α-(hydroxymethyl)-acrylate derivatives to synthesize 3-hydroxy-2-methylpropanoates .
Mechanism of Action
The mechanism of action of 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the phosphine ligands and the cyclooctadiene. This coordination facilitates the activation of substrates, allowing for efficient catalytic reactions . The molecular targets and pathways involved include the activation of hydrogen and other small molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar compounds to 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate .
- 1,2-Bis(dimethylphosphino)ethane .
- Bis(diphenylphosphino)methane .
- 1,3-Bis(diphenylphosphino)propane .
Compared to these compounds, 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate is unique in its ability to catalyze regioselective and enantioselective reactions with high efficiency .
Properties
IUPAC Name |
cycloocta-1,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.C8H12.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOFFTCAXGHJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4P2Rh- |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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